

Application Notes and Protocols for Formulating Injectable Cabotegravir Nanosuspensions

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Compound of Interest

Compound Name: Cabotegravir

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the formulation of **Cabotegravir** nanosuspensions intended for long-acting injections. The methodologies described are based on established scientific literature and are intended to guide researchers in the development of stable and effective nanoformulations.

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor with low aqueous solubility, making it a suitable candidate for formulation as a long-acting injectable nanosuspension.^{[1][2]} Nanosuspensions enhance the dissolution rate and bioavailability of poorly soluble drugs.^[3] For **Cabotegravir**, this formulation strategy allows for high drug loading, which is crucial for minimizing injection volumes.^{[1][2]} The slow dissolution of the nanocrystals at the injection site forms a depot, enabling sustained drug release over an extended period, potentially allowing for monthly or less frequent dosing.^{[2][4][5]} This document outlines two primary techniques for producing **Cabotegravir** nanosuspensions: high-pressure homogenization and wet-bead milling.

Key Formulation Components

The successful formulation of a stable **Cabotegravir** nanosuspension relies on the appropriate selection of excipients. These typically include:

- Active Pharmaceutical Ingredient (API): **Cabotegravir** (free acid form)[[1](#)]
- Stabilizers/Surfactants: To prevent particle aggregation, non-ionic surfactants and polymers are commonly used. Examples include Poloxamer 407 (P407), Polysorbate 20, and Polyethylene Glycol 3350 (PEG 3350).[[1](#)][[6](#)][[7](#)]
- Tonicity-Modifying Agent: To ensure the formulation is isotonic, an agent like mannitol is often included.[[1](#)]
- Vehicle: Water for Injection (WFI) is the standard aqueous vehicle.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various **Cabotegravir** nanosuspension formulations described in the literature.

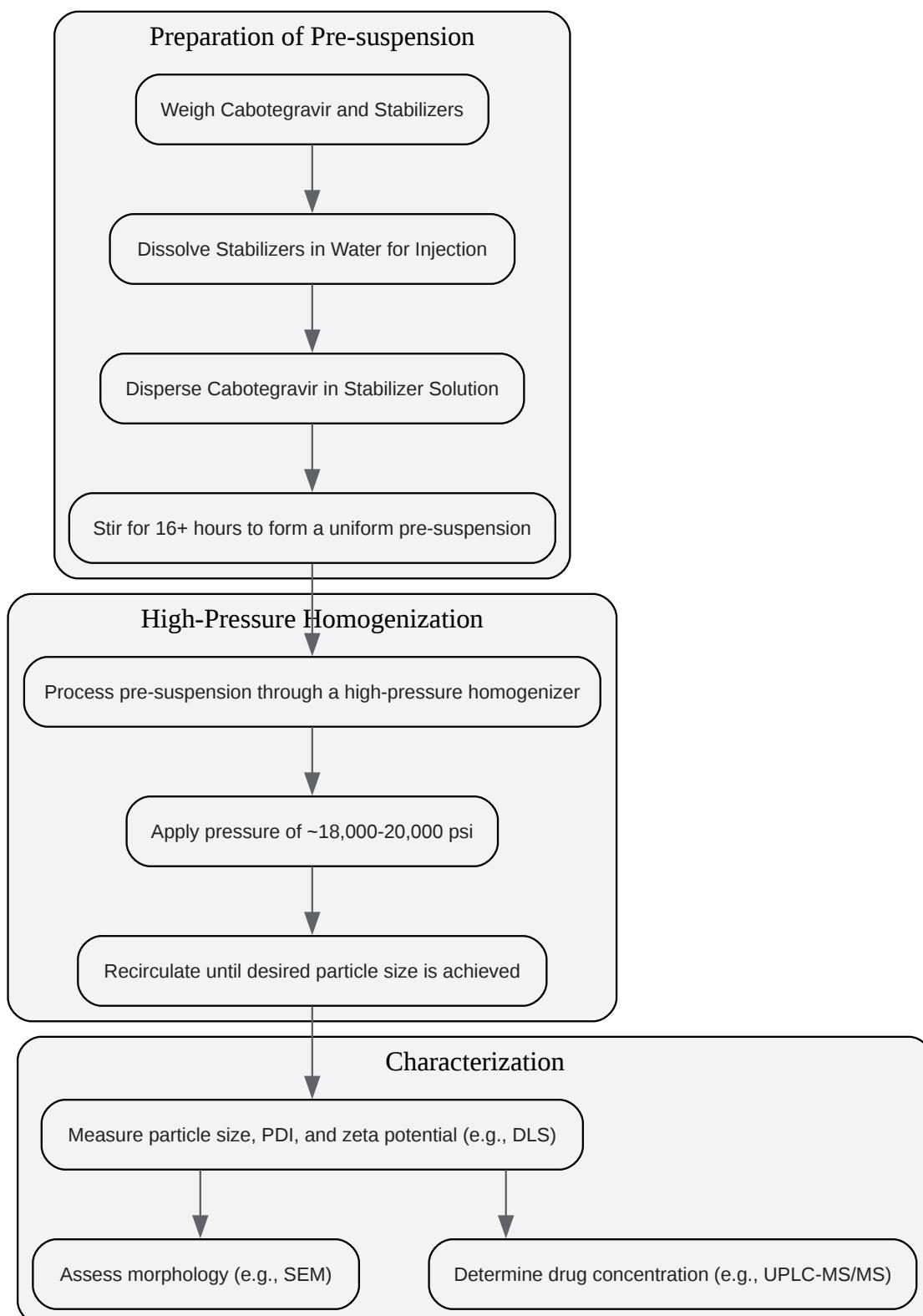
Formulation Technique	Drug Concentration (% w/v or mg/mL)	Stabilizer(s) & Concentration	Target Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
High-Pressure Homogenization	1% (w/v)	0.3% (w/v) P407, 0.2% (w/v) FA-P407	~300	0.228	Negative	[7]
High-Pressure Homogenization	2% - 20% (w/v)	0.2% - 2% (w/v) P407 (10:1 drug to surfactant ratio)	Not specified	Not specified	Not specified	[6]
Wet-Bead Milling	200 mg/mL	Polysorbate 20, PEG 3350	~200	Not specified	Not specified	[1]

Experimental Protocols

High-Pressure Homogenization Protocol

High-pressure homogenization is a top-down method that reduces the particle size of a drug suspension by forcing it through a narrow gap at high pressure.[3][7]

Workflow for High-Pressure Homogenization

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Caption: Workflow for **Cabotegravir** nanosuspension formulation via high-pressure homogenization.

Materials and Equipment:

- **Cabotegravir** powder
- Poloxamer 407 (P407)
- Endotoxin-free Water for Injection (WFI)
- Magnetic stirrer and stir bar
- High-pressure homogenizer (e.g., Avestin EmulsiFlex-C3)
- Particle size analyzer (e.g., Malvern Zetasizer)

Protocol Steps:

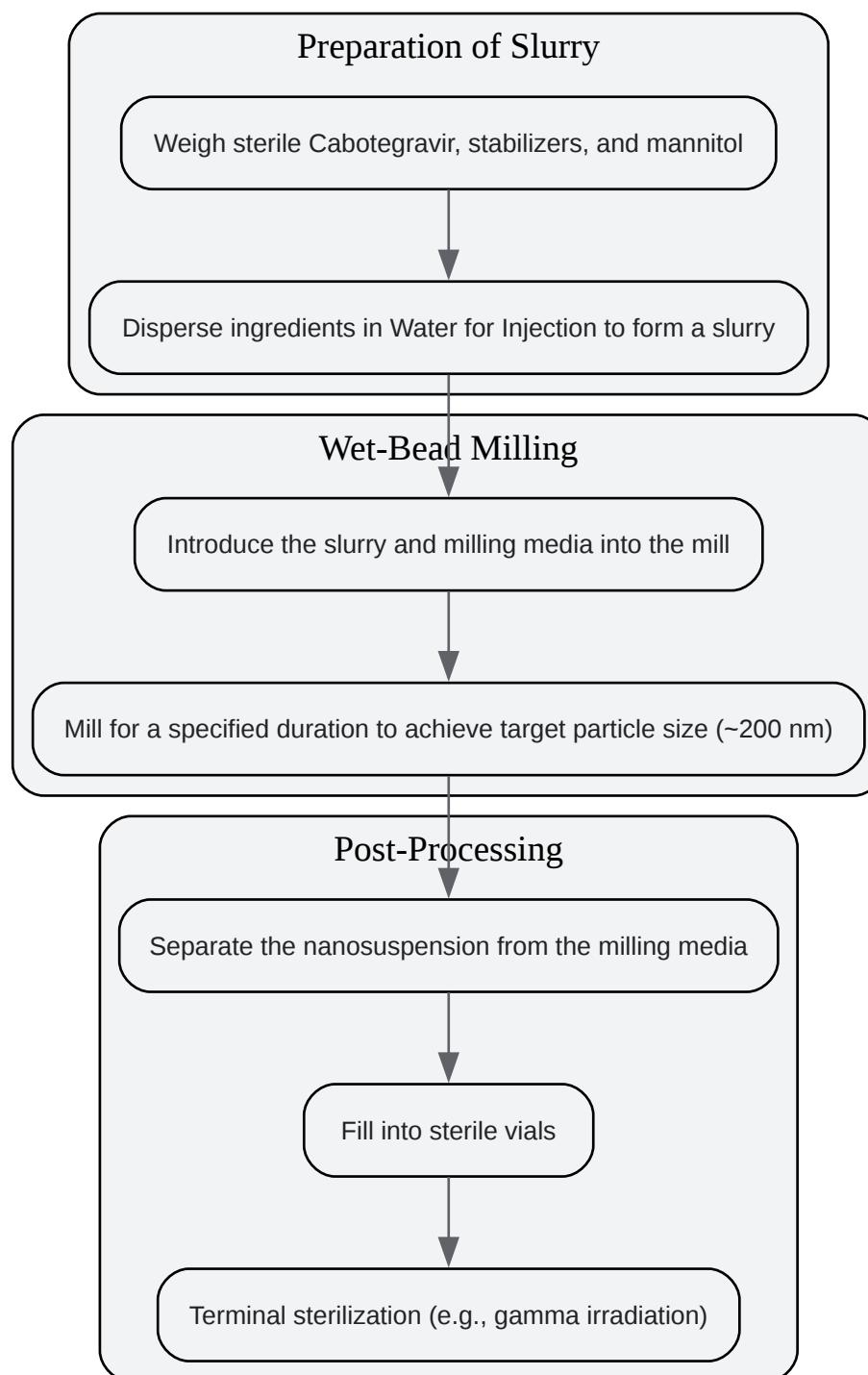
- Preparation of the Stabilizer Solution:
 - Accurately weigh the required amount of Poloxamer 407.
 - In a sterile container, dissolve the Poloxamer 407 in the specified volume of endotoxin-free WFI. For example, to create a 0.3% (w/v) solution, dissolve 0.3 g of P407 in a final volume of 100 mL of WFI.
- Formation of the Pre-suspension:
 - Accurately weigh the **Cabotegravir** powder.
 - While stirring the stabilizer solution, gradually add the **Cabotegravir** powder to form a suspension. For a 1% (w/v) drug concentration, add 1 g of **Cabotegravir** to 100 mL of the stabilizer solution.^[7]
 - Continue stirring the suspension on a magnetic stir plate for a minimum of 16 hours at room temperature to ensure complete wetting of the drug particles.^[7]

- High-Pressure Homogenization:
 - Set the high-pressure homogenizer to the target pressure, typically around 18,000-20,000 psi.[6][7]
 - Pass the pre-suspension through the homogenizer.
 - Recirculate the suspension through the homogenizer for multiple cycles until the desired particle size (e.g., ~300 nm) and a narrow polydispersity index (e.g., < 0.25) are achieved. [7] The number of cycles will depend on the specific equipment and formulation.
- Characterization:
 - Measure the particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension using Dynamic Light Scattering (DLS).
 - Further characterization can include assessing nanoparticle morphology using Scanning Electron Microscopy (SEM) and determining the final drug concentration.[6][8]

Wet-Bead Milling Protocol

Wet-bead milling is another top-down technique where drug particles are reduced in size by the mechanical attrition of milling media (beads) in a liquid dispersion.

Workflow for Wet-Bead Milling



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Caption: Workflow for **Cabotegravir** nanosuspension formulation via wet-bead milling.

Materials and Equipment:

- Sterile **Cabotegravir** drug substance
- Polysorbate 20
- Polyethylene Glycol 3350 (PEG 3350)
- Mannitol
- Water for Injection (WFI)
- Wet-bead mill
- Milling media (e.g., yttria-stabilized zirconium oxide beads)
- Sterile vials and stoppers
- Gamma irradiator

Protocol Steps:

- Preparation of the Milling Slurry:
 - In a sterile environment, combine sterile **Cabotegravir** drug substance with Polysorbate 20, PEG 3350, mannitol, and Water for Injection.[\[1\]](#) The exact ratios should be optimized for the desired final concentration (e.g., 200 mg/mL **Cabotegravir**).[\[1\]](#)
 - Mix the components to form a uniform slurry.
- Wet-Bead Milling Process:
 - Charge the wet-bead mill with the appropriate milling media.
 - Introduce the drug slurry into the milling chamber.
 - Operate the mill under controlled temperature conditions to prevent drug degradation.
 - Continue the milling process until the target average particle size of approximately 200 nm is achieved.[\[1\]](#) The milling time will vary based on the equipment, bead size, and batch volume.

- Downstream Processing:
 - Once milling is complete, separate the nanosuspension from the milling media.
 - Aseptically fill the nanosuspension into pre-sterilized glass vials.
 - Stopper and seal the vials.
- Sterilization:
 - The sealed vials undergo terminal sterilization, typically using gamma irradiation at a dose of approximately 25 kGy.[1]

Stability and Storage

The stability of the formulated nanosuspensions should be evaluated under different storage conditions (e.g., 4°C, room temperature, and 37°C) for an extended period (e.g., 3 months or longer).[6] Key stability-indicating parameters to monitor include particle size, PDI, zeta potential, and drug content. Any signs of particle aggregation or crystal growth should be carefully monitored.

Conclusion

Both high-pressure homogenization and wet-bead milling are effective techniques for producing injectable **Cabotegravir** nanosuspensions. The choice of method may depend on factors such as the desired particle size, batch scale, and equipment availability. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of long-acting antiretroviral drug development. Careful optimization of formulation and process parameters is critical to achieving a stable and effective product.

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